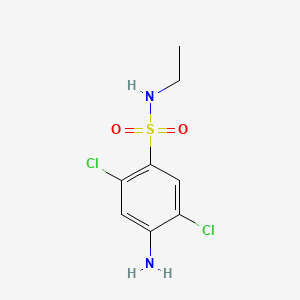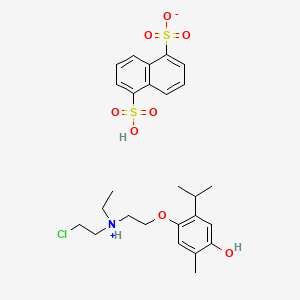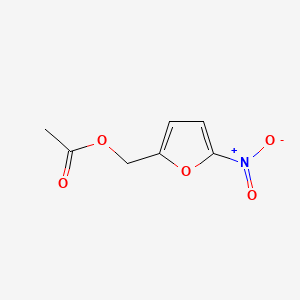
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate typically involves the reaction of 4,4-diethoxy-3-oxobutanoic acid ethyl ester with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate
- 4,4-Diethoxy-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
- 2-diethoxyacetyl-3-ethoxy-acrylic acid ethyl ester
Uniqueness
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
56563-25-8 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
ethyl 4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
RDUACTOLQQHQBU-UHFFFAOYSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)C(C)(OCC)OCC)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)





![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

